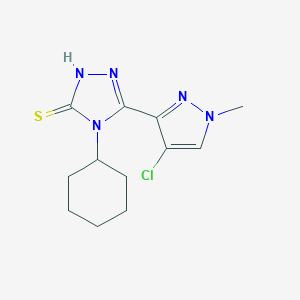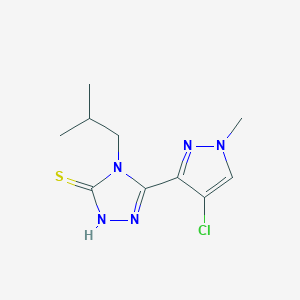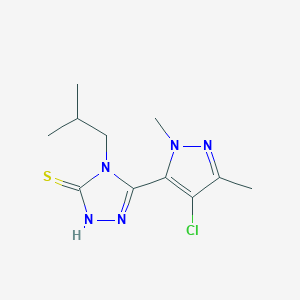
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for over 50 years. It is primarily used to treat Chagas disease, a parasitic infection caused by Trypanosoma cruzi, which affects millions of people in Latin America. Nifurtimox has also been investigated for its potential use in treating other parasitic infections and cancer.
Wirkmechanismus
The exact mechanism of action of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide is not fully understood. It is believed to work by generating reactive oxygen species, which cause damage to the parasite's DNA and other cellular components. This leads to the death of the parasite.
Biochemical and Physiological Effects
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of Trypanosoma cruzi by damaging its DNA. 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has also been shown to have immunomodulatory effects, and to increase the production of cytokines and chemokines in response to infection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide in lab experiments is its well-established antiprotozoal activity against Trypanosoma cruzi. This makes it a useful tool for studying the biology of the parasite and for developing new treatments for Chagas disease. However, one limitation of using 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide is its potential toxicity to mammalian cells. This can make it difficult to use in cell culture experiments, and may limit its potential use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide. One area of interest is the development of new formulations of the drug that are more effective and less toxic than the current formulation. Another area of interest is the investigation of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide's potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis. Finally, there is ongoing research into the use of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide as a potential treatment for cancer, particularly in combination with other chemotherapeutic agents.
Synthesemethoden
The synthesis of 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-nitroimidazole with p-toluidine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid to form 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has been shown to be effective in both acute and chronic stages of the disease, and is considered one of the main drugs used for treatment. 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has also been investigated for its potential use in treating other parasitic infections, such as leishmaniasis and African trypanosomiasis.
In addition to its antiprotozoal activity, 2-{4-nitro-1H-imidazol-1-yl}-N-(4-methylphenyl)acetamide has also been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects against various cancer cell lines, and has been investigated as a potential treatment for glioblastoma, breast cancer, and leukemia.
Eigenschaften
Molekularformel |
C12H12N4O3 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-(4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c1-9-2-4-10(5-3-9)14-12(17)7-15-6-11(13-8-15)16(18)19/h2-6,8H,7H2,1H3,(H,14,17) |
InChI-Schlüssel |
XIFSCNASJRDQGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
![4-benzyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279872.png)


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B279879.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B279880.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279883.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B279884.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B279885.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide](/img/structure/B279891.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279893.png)